Anhydrolevuglandin E2

Description

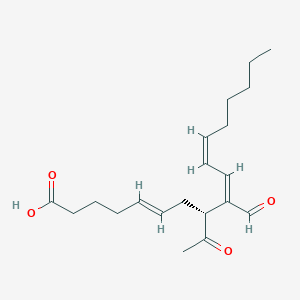

Structure

2D Structure

3D Structure

Properties

CAS No. |

121843-91-2 |

|---|---|

Molecular Formula |

C20H30O4 |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(5E,8R,9E,11Z)-8-acetyl-9-formylheptadeca-5,9,11-trienoic acid |

InChI |

InChI=1S/C20H30O4/c1-3-4-5-6-7-10-13-18(16-21)19(17(2)22)14-11-8-9-12-15-20(23)24/h7-8,10-11,13,16,19H,3-6,9,12,14-15H2,1-2H3,(H,23,24)/b10-7-,11-8+,18-13-/t19-/m0/s1 |

InChI Key |

MJHZHXOYFNMTIG-XVEPUDQLSA-N |

SMILES |

CCCCCC=CC=C(C=O)C(CC=CCCCC(=O)O)C(=O)C |

Isomeric SMILES |

CCCCC/C=C\C=C(\C=O)/[C@@H](C/C=C/CCCC(=O)O)C(=O)C |

Canonical SMILES |

CCCCCC=CC=C(C=O)C(CC=CCCCC(=O)O)C(=O)C |

Synonyms |

anhydrolevuglandin E2 |

Origin of Product |

United States |

Biosynthetic Pathways and Formation Mechanisms of Anhydrolevuglandin E2

Cyclooxygenase (COX)-Dependent Biosynthesis

The COX-dependent pathway is a well-established route for the production of various prostaglandins (B1171923), including the precursor to AnLGE2. This enzymatic pathway ensures a high degree of stereospecificity in its products.

Rearrangement of Prostaglandin (B15479496) H2 (PGH2)

The immediate precursor to levuglandin E2 (LGE2), which subsequently dehydrates to form AnLGE2, is Prostaglandin H2 (PGH2). PGH2 is a chemically unstable endoperoxide intermediate. Under aqueous conditions typical of its biosynthesis, PGH2 undergoes a non-enzymatic rearrangement to form LGE2, a γ-ketoaldehyde nih.govnih.gov. This rearrangement involves the cleavage of the endoperoxide bridge of PGH2.

Non-Enzymatic Ring Cleavage Mechanisms

The formation of LGE2 from PGH2 is a spontaneous process that does not require enzymatic catalysis. The bicyclic endoperoxide core of PGH2 is inherently unstable in aqueous environments, leading to the cleavage of the peroxide O-O bond and the bonds between the carbons to which the peroxide groups are attached nih.gov. This ring cleavage results in the formation of the characteristic γ-ketoaldehyde structure of LGE2.

Contribution of COX-1 and COX-2 Derived PGH2

Both cyclooxygenase isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into PGH2 nih.govwikipedia.orgnih.gov. COX-1 is constitutively expressed in many tissues and is often associated with homeostatic prostaglandin production. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated by inflammatory stimuli, leading to increased PGH2 and subsequent LGE2 formation in pathological states nih.gov. The PGH2 produced by either COX isoform can then non-enzymatically rearrange to form LGE2. The COX pathway generates enantiomerically pure LGE2 from the rearrangement of PGH2 researchgate.net.

| Enzyme | Expression | Primary Role in PGH2 Production |

| COX-1 | Constitutive | Homeostatic functions |

| COX-2 | Inducible | Inflammatory and pathological responses |

Free Radical-Mediated Lipid Oxidation Pathways (Isoprostane Pathway) in Anhydrolevuglandin E2 Formation

Independent of the COX enzymes, AnLGE2 and its isomers can be formed through a free radical-mediated oxidation of arachidonic acid, known as the isoprostane pathway. This non-enzymatic pathway is a key indicator of oxidative stress in vivo.

In this pathway, free radicals attack arachidonic acid, leading to the formation of a series of prostaglandin-like compounds called isoprostanes. Central to this process is the formation of PGH2-like endoperoxide intermediates nih.gov. These endoperoxides can then undergo rearrangement to form a variety of products, including E-ring and D-ring isoprostanes, as well as highly reactive γ-ketoaldehydes termed isoketals or isolevuglandins nih.gov. These isolevuglandins are stereoisomers of LGE2. The formation of these compounds is not inhibited by COX inhibitors, confirming their independent origin researchgate.net.

Stereochemical Considerations in this compound Biosynthesis

The stereochemistry of AnLGE2 and its related compounds is a critical distinguishing feature between the COX-dependent and isoprostane pathways.

The cyclooxygenase enzymes are highly stereospecific. The initial cyclooxygenase reaction converts the achiral arachidonic acid into prostaglandin G2 (PGG2), which possesses five chiral centers, with a high degree of stereospecificity nih.gov. The subsequent reduction to PGH2 maintains this stereochemistry. Consequently, the non-enzymatic rearrangement of this enzymatically produced PGH2 results in the formation of enantiomerically pure LGE2 researchgate.net.

In stark contrast, the isoprostane pathway is a non-enzymatic, free radical-catalyzed process. This lack of enzymatic control leads to the formation of a complex mixture of stereoisomers. The isoprostane pathway generates racemic LGE2 along with a series of other stereoisomers, collectively referred to as isoLGE2 researchgate.net. The endoperoxide intermediates in the isoprostane pathway have side chains that are predominantly in a cis orientation, unlike the trans side chains of COX-derived PGH2 cityu.edu.hk. This difference in the precursor's stereochemistry contributes to the diversity of isolevuglandin isomers formed.

| Biosynthetic Pathway | Key Characteristics | Stereochemical Outcome of LGE2/isoLGE2 |

| Cyclooxygenase (COX) Pathway | Enzymatic, Stereospecific | Enantiomerically pure |

| Isoprostane Pathway | Non-enzymatic, Free radical-mediated | Racemic mixture of stereoisomers |

Molecular Interactions and Biochemical Mechanisms of Anhydrolevuglandin E2 Action

Reactivity with Biological Nucleophiles

The chemical structure of AnLGE2, featuring two reactive carbonyl groups, makes it a potent electrophile that readily reacts with nucleophilic functional groups present in proteins and DNA. thermofisher.comsymmes.fr These reactions can lead to the formation of adducts, cross-links, and oligomerization of macromolecules.

Adduction with Primary Amines of Protein Residues (Lysyl-Anhydrolevuglandin Schiff Base Adducts)

AnLGE2 readily reacts with the primary amine groups of lysine (B10760008) residues in proteins. thermofisher.com This reaction proceeds through the formation of a Schiff base, a covalent bond formed between the carbonyl group of AnLGE2 and the ε-amino group of lysine. This initial adduction can lead to further complex reactions.

Formation of Intermolecular Protein Cross-links (e.g., Pyrrole-Pyrrole and Aminal Cross-links)

The initial Schiff base adducts are often intermediates in the formation of more stable protein cross-links. The subsequent reactions can lead to the formation of pyrrole-derived cross-links. These cross-links are covalent bonds that link two or more protein molecules together, a process that can significantly alter protein structure and function. nih.gov Aminal cross-links are another type of intermolecular bridge that can be formed.

The formation of these cross-links contributes to the accumulation of modified and often dysfunctional proteins, a hallmark of various pathological conditions. The process of chemically joining two or more molecules through a covalent bond is known as cross-linking. thermofisher.com

Anhydrolevuglandin E2-Induced Protein Oligomerization (e.g., Ovalbumin, Amyloid-beta)

The formation of intermolecular cross-links by AnLGE2 can induce the oligomerization of proteins. nih.gov This process involves the aggregation of multiple protein monomers into larger, often soluble, complexes. researchgate.net This has been observed with proteins such as ovalbumin and amyloid-beta. The controlled self-association of proteins can be induced by various external events. nih.gov In the context of neurodegenerative diseases, uncontrolled self-association can lead to pathological aggregation and the formation of amyloid fibrils. nih.gov

The table below summarizes the types of molecular interactions AnLGE2 has with proteins and the resulting outcomes.

| Interaction Type | Reacting Group | Product | Consequence |

| Adduction | Primary amines (e.g., Lysine) | Schiff base adducts | Altered protein charge and function |

| Cross-linking | Schiff base adducts | Pyrrole-pyrrole, Aminal cross-links | Formation of protein dimers and higher-order oligomers |

| Oligomerization | Protein monomers | Protein oligomers | Potential for aggregation and cytotoxicity |

Reactivity with Deoxyribonucleic Acid (DNA) and DNA-Protein Cross-linking

AnLGE2 is also reactive towards the nucleophilic centers in DNA bases. symmes.fr It can form covalent adducts with DNA, primarily with deoxyguanosine residues. researchgate.net The formation of these adducts can distort the DNA helix and interfere with essential cellular processes like replication and transcription. wikipedia.org

Furthermore, the reactivity of AnLGE2 can lead to the formation of DNA-protein cross-links. nih.gov This occurs when AnLGE2 first reacts with either a protein or DNA, and the resulting adduct then reacts with the other macromolecule, creating a covalent bridge between them. nih.gov These cross-links are particularly detrimental as they are difficult for cellular repair mechanisms to resolve. nih.gov

Ligand-Receptor Interactions

Beyond its covalent reactivity, AnLGE2 can also interact non-covalently with specific cellular receptors, modulating their activity.

Interaction with Prostaglandin (B15479496) E2 Receptors

AnLGE2 has been shown to interact with Prostaglandin E2 (PGE2) receptors. nih.govresearchgate.net Specifically, studies have demonstrated that AnLGE2 can inhibit the binding of PGE2 to its receptors in uterine membrane fractions in a dose-dependent manner. nih.gov Further evidence suggests that AnLGE2 itself binds to these same receptor sites, indicating that it can act as a competitive inhibitor of PGE2 signaling. nih.govnih.gov This interaction highlights a mechanism by which AnLGE2 can modulate the physiological actions of PGE2. nih.gov

The table below details the interaction of AnLGE2 with Prostaglandin E2 receptors.

| Ligand | Receptor | Interaction Type | Observed Effect |

| This compound | Prostaglandin E2 Receptor | Competitive Binding | Inhibition of PGE2 binding and action nih.gov |

Competitive Binding with Prostaglandin E2

This compound (AnLGE2) demonstrates a significant molecular interaction with the receptors of Prostaglandin E2 (PGE2), a well-characterized prostanoid involved in a myriad of physiological processes. Research findings indicate that AnLGE2 acts as a competitive inhibitor at PGE2 receptor sites, suggesting that both molecules vie for the same binding pocket on the receptor. This competitive antagonism is supported by evidence from binding assays conducted on rat uterine membrane fractions.

Studies have shown that AnLGE2 inhibits the binding of radiolabeled PGE2 (³H-PGE2) to these membrane fractions in a concentration-dependent manner. nih.gov Conversely, PGE2 has been observed to inhibit the binding of radiolabeled AnLGE2 (³H-AnLGE2) in a similar dose-related fashion. nih.gov This reciprocal inhibition strongly suggests that both AnLGE2 and PGE2 share a common binding site. The structural similarity between AnLGE2 and PGE2 likely underlies this competitive interaction. nih.govresearchgate.net

The table below summarizes the key findings from research on the competitive binding between this compound and Prostaglandin E2.

| Interacting Molecules | Tissue/System Studied | Key Findings | Reference |

| This compound (AnLGE2) and Prostaglandin E2 (PGE2) | Rat Uterine Membrane Fractions | AnLGE2 inhibits the binding of ³H-PGE2 in a dose-related fashion. | nih.gov |

| Prostaglandin E2 (PGE2) and this compound (AnLGE2) | Rat Uterine Membrane Fractions | PGE2 inhibits the binding of ³H-AnLGE2 in a dose-related fashion. | nih.gov |

| This compound (AnLGE2) and Prostaglandin E2 (PGE2) | Rat Uterus | AnLGE2 inhibits the uterotonic activity of PGE2. | nih.govresearchgate.net |

| This compound (AnLGE2) and Prostaglandin E2 (PGE2) | Rat Uterus | Evidence suggests that the AnLGE2 receptor and the PGE2 receptor are the same. | nih.govmedkoo.com |

Physiological and Pathological Roles of Anhydrolevuglandin E2

Modulation of Uterine Contractility and Related Reproductive Processes

AnLGE2 has been identified as a significant modulator of uterine function, particularly in its interaction with prostaglandin (B15479496) E2 (PGE2), a key player in uterine contractions during labor. nih.govnih.govnih.gov

Inhibition of Prostaglandin E2-Stimulated Contractions

Research has demonstrated that AnLGE2 can inhibit the uterotonic activity of PGE2. nih.gov This inhibitory effect is believed to occur at the receptor level, with evidence suggesting that AnLGE2 acts on the same uterine receptors as PGE2. nih.gov Studies on rat uterine membrane fractions have shown that AnLGE2 can inhibit the binding of PGE2 in a dose-dependent manner. nih.gov This competitive binding suggests that AnLGE2 can effectively block the actions of PGE2, thereby reducing uterine contractions. nih.gov

Evidence for Endogenous Anhydrolevuglandin E2-like Activity in Biological Extracts

Physiological evidence supports the existence of AnLGE2-like activity within the uterus. nih.gov Extracts from the uteri of rats in the diestrous phase of the estrous cycle, as well as from rats treated with estradiol (B170435) and progesterone, have been shown to inhibit PGE2-stimulated uterine contractions. nih.gov Furthermore, uteri in the metestrus stage of the cycle, which are typically quiescent, exhibit decreased responsiveness to PGE2. nih.gov Cross-incubation studies have revealed that media from diestrous uteri can inhibit the contractility of more active uterine tissues. nih.gov These findings suggest that AnLGE2, or a compound with similar activity, may be a natural constituent of the rat uterus, with its levels potentially increasing during specific stages of the estrous cycle to regulate uterine quiescence. nih.gov

Contribution to Oxidative Stress and Disease Pathogenesis

Beyond its role in reproductive physiology, AnLGE2 is also implicated in the broader context of oxidative stress and the pathogenesis of certain diseases.

Link to Lipid Peroxidation Processes and Reactive Oxygen Species (ROS) Signaling

AnLGE2 is formed through the non-enzymatic dehydration of levuglandin E2 (LGE2), which itself is a product of the lipid peroxidation of arachidonic acid. ontosight.ai Lipid peroxidation is a process where reactive oxygen species (ROS) attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation. nih.govnih.gov This process generates various reactive products, including levuglandins. The formation of AnLGE2 is therefore intrinsically linked to conditions of oxidative stress, where there is an imbalance between the production of ROS and the body's ability to detoxify these reactive intermediates. nih.govnih.gov ROS can damage lipids, proteins, and DNA, and the products of lipid peroxidation can act as signaling molecules, further propagating cellular damage and inflammation. nih.gov

Role in Neurodegenerative Conditions (e.g., Alzheimer's Disease Models)

The link between oxidative stress and neurodegenerative diseases such as Alzheimer's disease is well-established. frontiersin.orgnih.govmdpi.commdpi.com The brain is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich content.

In the context of Alzheimer's disease, a key pathological hallmark is the aggregation of amyloid-beta (Aβ) peptides into oligomers and plaques. mdpi.comnih.gov Research suggests that products of lipid peroxidation, including levuglandins, can play a role in this process. AnLGE2 can form adducts with proteins, and it is plausible that such modifications to Aβ peptides could influence their aggregation properties. ontosight.ai The formation of these adducts may promote the oligomerization of Aβ, a critical step in the pathogenic cascade of Alzheimer's disease. ontosight.ainih.gov

Table of Chemical Compounds

Increased Neurotoxicity in Pre-clinical Models

The role of this compound (AnLGE2) and its parent compound, Levuglandin E2 (LGE2), in neurotoxicity has been explored in several pre-clinical models, with a significant focus on their involvement in neurodegenerative diseases such as Alzheimer's disease. While direct studies on the neurotoxic effects of AnLGE2 are limited, the well-documented neurotoxicity of LGE2 provides critical insights, as AnLGE2 is a readily formed dehydration product of LGE2.

Research has demonstrated that LGE2 can enhance the neurotoxicity of amyloid β (1-42), a peptide strongly implicated in the pathology of Alzheimer's disease. researchgate.net When incubated with LGE2, amyloid β (1-42) exhibits increased toxicity to primary cultures of mouse cerebral neurons. researchgate.net This suggests that the formation of LGE2 adducts with amyloid β may be a crucial step in accelerating the neurodegenerative process.

Furthermore, elevated levels of LGE2-protein adducts have been identified in the hippocampus of Alzheimer's disease patients when compared to age-matched controls, indicating a potential correlation between these adducts and the progression of the disease. researchgate.net The reaction between LGE2 and lysine (B10760008) residues in proteins leads to the formation of various adducts, including lysyl-anhydrolevuglandin Schiff base adducts. acs.org These modifications can interfere with protein function and contribute to cellular damage.

The formation of these adducts is a rapid process, with Schiff base adducts forming quickly and accumulating over time. acs.org This rapid adduction suggests a mechanism by which levuglandins can exert their toxic effects in the brain. The covalent modification of proteins by these reactive compounds can lead to protein cross-linking and the formation of oligomers, which are associated with neurotoxicity. researchgate.netresearchgate.net

The table below summarizes key findings from pre-clinical studies on the neurotoxicity of levuglandins.

| Compound | Pre-clinical Model | Observed Effect | Reference |

| Levuglandin E2 (LGE2) | Primary cultures of mouse cerebral neurons | Enhanced neurotoxicity of amyloid β (1-42) | researchgate.net |

| Levuglandin E2 (LGE2) | Human brain tissue (hippocampus) | Elevated levels of LGE2-protein adducts in Alzheimer's disease patients | researchgate.net |

| Levuglandin E2 (LGE2) | In vitro reaction with lysine | Formation of lysyl-anhydrolevuglandin Schiff base adducts | acs.org |

Other Observed Biological Activities

Beyond its role in neurotoxicity, this compound has been shown to possess other distinct biological activities, primarily related to its interaction with prostaglandin receptors and its effects on uterine contractility.

AnLGE2 is a structural analog of Prostaglandin E2 (PGE2) and has been found to act as an inhibitor of PGE2's actions, particularly in the uterus. nih.gov Studies on rat uterine membrane fractions have demonstrated that AnLGE2 can inhibit the binding of PGE2 to its receptors in a dose-dependent manner. nih.gov This antagonistic activity at the PGE2 receptor suggests that AnLGE2 can modulate the physiological processes regulated by PGE2.

Furthermore, AnLGE2 has been shown to inhibit the uterotonic activity of PGE2. nih.gov This means it can reduce the tone and contractility of the uterine muscle that is normally stimulated by PGE2. This inhibitory effect is consistent with its ability to block PGE2 receptors.

Physiological evidence from studies on rats suggests that AnLGE2 or a similar-acting compound may be a natural constituent of the uterus. nih.gov Extracts from the uteri of rats in the diestrous stage of the estrous cycle, a period of uterine quiescence, were found to inhibit uterine contractions stimulated by PGE2. nih.gov This suggests that AnLGE2 may play a physiological role in regulating uterine function throughout the reproductive cycle.

The table below provides a summary of the other observed biological activities of this compound.

| Biological Activity | Model System | Key Findings | Reference |

| Inhibition of PGE2 binding | Rat uterine membrane fractions | AnLGE2 inhibits the binding of PGE2 to its receptors in a dose-dependent manner. | nih.gov |

| Inhibition of uterine contractility | Rat uterus | AnLGE2 inhibits the uterotonic activity of PGE2. | nih.gov |

| Physiological presence | Rat uterus | Evidence suggests AnLGE2-like activity is naturally present and may regulate uterine quiescence during the estrous cycle. | nih.gov |

Analytical Methodologies for Anhydrolevuglandin E2 Detection and Quantification

Advanced Chromatographic Techniques

Chromatography, coupled with mass spectrometry, represents the gold standard for the analysis of AGE2 and related lipid mediators. These techniques offer the high specificity and sensitivity needed to distinguish AGE2 from structurally similar molecules and quantify it at trace levels.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical tool for quantifying AGE2 in biological matrices. nih.gov Its high sensitivity and specificity make it ideal for detecting endogenous analytes at very low concentrations. nih.govresearchgate.net The methodology involves chromatographic separation of the analyte from the sample matrix using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), followed by detection with a tandem mass spectrometer. nih.gov

In a typical LC-MS/MS workflow, AGE2 is first ionized, commonly using electrospray ionization (ESI), to form a precursor ion. This ion is selected in the first quadrupole of the mass spectrometer, fragmented via collision-induced dissociation (CID), and specific product ions are monitored in the second quadrupole. ddtjournal.com This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity (precursor ion mass and product ion mass), significantly reducing background noise and enhancing detection limits. nih.gov The use of stable isotope-labeled internal standards is crucial for correcting matrix effects and ensuring high accuracy and precision. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Anhydrolevuglandin E2 Analysis

| Parameter | Description | Example Value |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for carboxylic acids. | ESI- |

| Precursor Ion (m/z) | The mass-to-charge ratio of the deprotonated AGE2 molecule [M-H]⁻. | 333.2 |

| Product Ions (m/z) | Specific fragment ions generated from the precursor ion for confirmation and quantification. | 165.1, 289.2 |

| Internal Standard | A stable isotope-labeled version of the analyte (e.g., d4-AGE2) for accurate quantification. | d4-AGE2 |

Gas chromatography-mass spectrometry (GC-MS/MS) offers an alternative, highly selective method for AGE2 analysis. researchgate.netnih.gov Unlike LC-MS, GC-MS requires analytes to be volatile and thermally stable. AGE2, with its polar functional groups (hydroxyl, carboxylic acid), is non-volatile and must undergo chemical derivatization prior to analysis. nih.govmdpi.com

A common derivatization strategy involves a two-step process: protection of the ketone groups with an agent like O-methoxylamine hydrochloride, followed by silylation of the hydroxyl and carboxylic acid groups using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process creates a less polar, more volatile derivative suitable for GC separation. nih.gov Following separation on a capillary GC column, the analyte is typically ionized by electron ionization (EI) and detected using a tandem mass spectrometer, which provides the high selectivity needed to distinguish the analyte from co-eluting matrix components. publisso.de

While LC-MS/MS is the preferred method, HPLC coupled with other detectors can be employed, though often with limitations in sensitivity and specificity. AGE2 lacks a strong native chromophore or fluorophore, making direct detection by Photodiode Array (PDA) or Fluorescence (FLD) detectors challenging at biological concentrations. nih.gov

To overcome this, derivatization strategies are employed to attach a UV-absorbing or fluorescent tag to the AGE2 molecule. nih.gov For fluorescence detection, a reagent that reacts with the carboxylic acid group of AGE2 can be used to introduce a highly fluorescent moiety. This significantly enhances the signal-to-noise ratio, allowing for sensitive detection. nih.gov Similarly, for PDA detection, a derivatizing agent with a strong chromophore can be used. mdpi.com While these methods can be effective, they are generally less specific than mass spectrometry and more susceptible to interferences from the sample matrix.

Immunochemical Assay Development (e.g., Enzyme Immunoassays)

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), represent a potential high-throughput approach for quantifying AGE2. The development of such an assay would first require the generation of antibodies specific to the AGE2 molecule. xiamenbiotime.com This is typically achieved by covalently linking AGE2 (acting as a hapten) to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), and immunizing an animal to produce polyclonal or monoclonal antibodies.

Once specific antibodies are developed, a competitive ELISA format is commonly used for small molecules like AGE2. In this format, a known amount of enzyme-labeled AGE2 competes with the AGE2 in the sample for binding to a limited number of antibody sites coated on a microplate. The amount of signal generated by the enzyme is inversely proportional to the concentration of AGE2 in the sample. While immunoassays can offer high sensitivity and are suitable for screening large numbers of samples, they can sometimes suffer from cross-reactivity with structurally related compounds, a limitation that is largely overcome by mass spectrometry-based methods. lansionbiotech.com

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

Effective sample preparation is a critical step for the successful analysis of AGE2 from complex biological matrices such as plasma, serum, urine, or tissue homogenates. nih.govbiotage.com The primary goals are to remove interfering substances (e.g., proteins, phospholipids), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. mdpi.comyoutube.com

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to a plasma or serum sample to precipitate proteins, which are then removed by centrifugation. youtube.com While fast, this method may not remove other interfering substances like salts and phospholipids (B1166683).

Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate). mdpi.com It offers better cleanup than PPT by removing more polar interferences.

Solid-Phase Extraction (SPE): A highly effective and versatile technique that uses a solid sorbent packed in a cartridge or plate to selectively bind the analyte of interest from the liquid sample. mdpi.com Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent, providing both cleanup and concentration.

As discussed previously, derivatization is often a necessary step to enhance the analytical properties of AGE2. researchgate.netnih.gov The choice of derivatization reagent depends on the analytical technique being used:

For GC-MS: Silylating agents (e.g., BSTFA) are used to increase volatility and thermal stability. nih.gov

For LC-MS/MS: Reagents that add a permanently charged group can be used to improve ionization efficiency. nih.gov

For HPLC-PDA/FLD: Reagents that introduce a chromophore or fluorophore are required to enable sensitive detection. nih.gov

Method Validation and Performance Metrics (e.g., Limit of Detection, Selectivity, Reproducibility)

Validation of the analytical method is essential to ensure that it is reliable and suitable for its intended purpose. europa.eueuropa.eu Bioanalytical method validation is performed according to guidelines from regulatory agencies and involves assessing several key performance metrics. mdpi.com

Key method validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govresearchgate.netvdi.de The LOQ is typically defined as the lowest standard on the calibration curve. europa.eu

Accuracy and Precision (Reproducibility): Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. Both are assessed at multiple concentration levels and on different days (inter-day) and within the same day (intra-day). nih.gov

Linearity and Range: The concentration range over which the method is accurate, precise, and linear. A calibration curve is generated by analyzing standards at several concentrations within this range. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can cause ion suppression or enhancement. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). rsc.org

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criterion |

|---|---|

| Accuracy | Mean value should be within ±15% of the nominal value (±20% at LOQ). |

| Precision (CV%) | Should not exceed 15% (20% at LOQ). |

| Linearity (r²) | Correlation coefficient should be ≥0.99. |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |

Synthetic Chemistry Approaches to Anhydrolevuglandin E2 and Analogues

Total Synthesis Strategies for Anhydrolevuglandin E2

While a direct total synthesis of this compound is not extensively documented in publicly available literature, the synthetic strategies for closely related compounds, such as oxidized levuglandins (ox-LGs), provide a roadmap for its potential synthesis. A concise total synthesis of a related oxidized derivative of LGD2 (ox-LGD2) has been reported, which also yielded ox-LGE2, a compound structurally similar to ALE2. researchgate.netnih.gov This synthesis confirmed the proposed molecular structure of the natural product. researchgate.netnih.gov

The general approach to these molecules often involves a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled together in the later stages of the synthesis. For prostanoid structures like ALE2, this typically involves the synthesis of the upper side chain (α-chain), the lower side chain (ω-chain), and the core cyclopentenone ring system, followed by their strategic assembly.

Key reactions that would be crucial in a total synthesis of ALE2, based on syntheses of related prostaglandins (B1171923), would likely include:

Wittig or Horner-Wadsworth-Emmons reactions: To install the α- and ω-side chains onto the cyclopentane (B165970) core.

Aldol (B89426) condensation: To construct the γ-ketoaldehyde functionality.

Oxidative transformations: To introduce the necessary ketone and aldehyde groups.

Stereoselective reductions: To establish the correct stereochemistry of the hydroxyl groups.

A simplified synthesis of the diastereomers of Levuglandin E2 (LGE2) has also been described, which provides further insight into the potential synthetic routes for ALE2. researchgate.net

Development of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of analogues of bioactive molecules is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR). For ALE2, the development of analogues would be critical to understanding which structural features are essential for its biological activity and reactivity. While specific SAR studies on ALE2 analogues are not widely reported, research on analogues of other prostaglandins, such as PGE2, provides a framework for what would be important considerations.

For instance, a study on 2'-hydroxychalcone (B22705) analogues as inhibitors of PGE2 production highlighted the importance of substituents on the aromatic rings for activity. nih.gov This suggests that modifications to the side chains of ALE2 could significantly impact its biological profile.

Key modifications for SAR studies of ALE2 would likely include:

Alterations to the α-chain: Modifying the carboxylic acid group (e.g., esterification) or the chain length.

Modifications to the ω-chain: Varying the length of the chain, the position and stereochemistry of the hydroxyl group, and introducing different functional groups.

Changes to the cyclopentenone core: Altering the substitution pattern or the stereochemistry of the ring substituents.

By synthesizing a library of such analogues and evaluating their biological activity, researchers could identify the key pharmacophoric elements of the ALE2 molecule.

Chemical Derivatization for Probe Development and Mechanistic Investigations

To study the mechanism of action of reactive molecules like ALE2, chemical probes are invaluable tools. These probes are typically derivatives of the parent molecule that contain a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, allowing for visualization and pull-down experiments.

The development of chemical probes for ALE2 would involve the strategic introduction of a tag without significantly altering the molecule's inherent reactivity and biological activity. Potential sites for derivatization on the ALE2 scaffold could include:

The carboxylic acid of the α-chain: This is a common handle for attaching reporter groups via an amide or ester linkage.

The hydroxyl group of the ω-chain: This could be another site for derivatization, although it may be more critical for biological recognition.

The carbon backbone: Introduction of a tag onto the carbon skeleton would be more synthetically challenging but might have a lower impact on the molecule's reactivity.

Once synthesized, these probes could be used in cell-based assays to identify the protein and nucleic acid targets of ALE2, providing crucial insights into its mechanism of toxicity and signaling.

Stereocontrolled Synthesis and Enantiomeric Purity Considerations

The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, the stereocontrolled synthesis of ALE2 and the assurance of its enantiomeric purity are of paramount importance. The ALE2 molecule contains multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a significant synthetic challenge.

Strategies for achieving stereocontrol in the synthesis of prostaglandin-like molecules often rely on:

Chiral pool synthesis: Starting from an enantiomerically pure starting material that already contains some of the required stereocenters.

Asymmetric catalysis: Using chiral catalysts to induce stereoselectivity in key bond-forming reactions. This can include asymmetric reductions, alkylations, and aldol reactions.

Resolution of racemates: Separating a racemic mixture of a synthetic intermediate into its individual enantiomers, often through the use of a chiral resolving agent or chiral chromatography.

A convergent and highly stereocontrolled synthesis of another complex natural product, amphidinolide E, highlights the use of diastereoselective reactions to control stereochemistry. nih.gov Similarly, a convergent total synthesis of (+)-ineleganolide showcases a Michael addition and aldol cascade to furnish a pentacyclic framework as a single diastereomer. chemrxiv.org

The enantiomeric purity of the final product and key intermediates would need to be rigorously assessed, typically using techniques such as chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Pre Clinical Therapeutic Research and Potential Applications

Anhydrolevuglandin E2 as a Modulator of Prostaglandin-Mediated Pathophysiology

This compound (AL-E2) is a member of the levuglandin (LG) class of γ-ketoaldehydes. These compounds are highly reactive products derived from the rearrangement of Prostaglandin (B15479496) H2 (PGH2), which is a key intermediate in the cyclooxygenase (COX) pathway. nih.gov The expression of cyclooxygenase-2 (COX-2), in particular, is associated with numerous pathological conditions. nih.gov While PGH2 is a precursor to various biologically active prostanoids that signal through G-protein coupled receptors, its alternative rearrangement into levuglandins introduces a distinct mechanism of biological activity. nih.gov

The defining feature of levuglandins is their γ-ketoaldehyde structure, which confers a high degree of reactivity, especially towards primary amines such as the ε-amine group of lysine (B10760008) residues in proteins. nih.gov This reactivity leads to the rapid formation of stable, covalent adducts, including pyrrole (B145914) and lactam derivatives. nih.govresearchgate.net The modification of proteins by levuglandins can alter their structure and function, a process implicated in various disease states. nih.gov For instance, elevated levels of LG-protein adducts have been identified in the hippocampus in Alzheimer's disease. nih.gov Due to their extreme reactivity, free levuglandins are difficult to detect in biological fluids. nih.gov Their impact is therefore primarily understood through the detection of these stable protein adducts, which serve as biomarkers of their formation and action. researchgate.net The modulation of cellular processes by AL-E2 and other levuglandins represents a pathway of prostaglandin-mediated pathophysiology that is distinct from traditional receptor-based signaling, operating instead through direct covalent modification of cellular macromolecules.

Therapeutic Implications in Oxidative Stress-Associated Disorders (e.g., Neurodegeneration)

The formation of levuglandins and their isomers, isolevuglandins (IsoLGs), is intrinsically linked to oxidative stress. While levuglandins are products of the enzymatic COX pathway, isolevuglandins are formed via non-enzymatic free radical-mediated peroxidation of polyunsaturated fatty acids, such as arachidonic acid. nih.govresearchgate.net This dual origin places these reactive aldehydes at a critical intersection of inflammation and oxidative stress, two processes deeply implicated in neurodegenerative diseases. stanford.edumdpi.comnih.gov

In conditions like Alzheimer's disease, oxidative stress is a well-established component of the pathology. nih.gov The increased formation of IsoLG-protein adducts serves as a reliable biomarker of oxidative damage. researchgate.net These adducts can contribute to cellular dysfunction and cytotoxicity. researchgate.net The accumulation of modified proteins can lead to the formation of protein aggregates, impair microglial function, and promote neuroinflammation, all of which are hallmarks of neurodegenerative disorders. stanford.edunih.gov For example, reactive microglia and astrocytes secrete inflammatory factors that can promote protein aggregation and cause secondary neurotoxicity to neurons. stanford.edu The role of Prostaglandin E2 (PGE2), a related molecule, in neuroinflammation is complex, with its effects being mediated by different receptors that can either amplify or dampen the inflammatory response. stanford.edu Given that this compound is a product of the same general pathway, it is hypothesized to contribute to the cycle of oxidative stress and neuroinflammation that drives disease progression. mdpi.comnih.gov Therefore, therapeutic strategies aimed at mitigating the impact of AL-E2 and related compounds could hold promise for treating oxidative stress-associated neurodegenerative disorders.

Strategies for Targeting this compound Formation or Action

A primary therapeutic strategy against the detrimental effects of this compound and other γ-ketoaldehydes is the use of small molecule scavengers. These molecules are designed to react with the highly electrophilic aldehyde groups of levuglandins more rapidly than cellular components like lysine residues on proteins. nih.gov By intercepting these reactive species, scavengers prevent the formation of harmful protein adducts and subsequent cellular damage. nih.govnih.gov

An effective scavenger must be potent and selective, neutralizing the target aldehydes without interfering with other essential biological pathways, such as the enzymatic activity of cyclooxygenases. nih.gov Researchers have developed and evaluated several compounds that meet these criteria. For example, 2-hydroxybenzylamine (2-HOBA) has been shown to react with isolevuglandins approximately 1,000 times faster than the ε-amine of lysine, effectively inhibiting protein modification. frontiersin.org Another well-studied scavenger is pentylpyridoxamine (PPM), which has demonstrated the ability to block the modification of proteins by IsoLGs, preserving the function of particles like high-density lipoprotein (HDL). researchgate.netnih.gov The development of such selective scavengers provides a powerful tool to study the specific pathophysiological contributions of levuglandins in vivo and represents a promising therapeutic avenue. nih.gov

| Scavenger | Mechanism of Action | Observed Effect in Pre-clinical Studies | Reference |

|---|---|---|---|

| 2-hydroxybenzylamine (2-HOBA) | Reacts rapidly with the 1,4-dicarbonyl moiety of isolevuglandins. | Inhibits protein modification by IsoLGs. frontiersin.org | frontiersin.org |

| Pentylpyridoxamine (PPM) | Acts as a dicarbonyl scavenger, reacting with IsoLGs. | Reduced IsoLG-lysine adducts on HDL by 67% and partially rescued HDL function. researchgate.net | researchgate.netnih.gov |

| 4-HOBA | Isomer of 2-HOBA. | Considered a less effective scavenger of 4-oxoaldehydes compared to 2-HOBA. frontiersin.org | frontiersin.org |

An alternative strategy to mitigate the effects of this compound is to inhibit its formation by targeting upstream enzymes in its biosynthetic pathway. Since AL-E2 is formed from the COX-2 product PGH2, inhibitors of this pathway can effectively reduce the substrate available for levuglandin generation. nih.govplos.org

More targeted approaches focus on enzymes further downstream. Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that specifically converts PGH2 to PGE2 and is often functionally coupled with COX-2 during inflammation. plos.orgnih.gov Inhibiting mPGES-1 presents an attractive alternative to COX-2 inhibition, as it would more selectively block the production of pro-inflammatory PGE2 while potentially leaving other prostanoid pathways intact. plos.org Sulforaphane, a dietary compound, has been shown to suppress the expression of mPGES-1, leading to reduced PGE2 production in cancer cells. plos.org By reducing the pool of PGH2 available, these inhibitors can indirectly decrease the non-enzymatic formation of this compound.

| Inhibitor | Target Enzyme | Mechanism | Reference |

|---|---|---|---|

| Aspirin (Low-Dose) | Cyclooxygenase (COX) | Inhibits COX activity, reducing the production of PGH2, the precursor to levuglandins. | nih.gov |

| Sulforaphane | Microsomal Prostaglandin E Synthase 1 (mPGES-1) | Suppresses the expression of mPGES-1, which is involved in the prostaglandin synthesis pathway. | plos.org |

| Other NSAIDs (e.g., Ibuprofen) | Cyclooxygenase (COX) | Reduce PGE2 biosynthesis by inhibiting both COX-1 and COX-2. | plos.org |

In vitro and In vivo Pre-clinical Model Systems for Efficacy Evaluation

Evaluating the therapeutic efficacy of strategies targeting this compound requires a range of pre-clinical model systems. These models are essential for understanding the compound's role in pathophysiology and for testing the effectiveness of potential interventions like scavengers or biosynthesis inhibitors.

In vivo models are crucial for studying the systemic effects of AL-E2 and potential therapies in a complex biological environment. ijpras.com Animal models, typically rodents, are widely used. For instance, inflammation can be induced using agents like carrageenan or by ligating arteries to mimic myocardial infarction, allowing researchers to study the role of AL-E2-related oxidative stress and inflammation in a living system. frontiersin.orgijpras.com In models of neurodegeneration, neurotoxins like MPTP can be used to induce Parkinsonism-like pathology, providing a platform to test neuroprotective effects of AL-E2-targeting drugs. stanford.edu Patient-derived xenograft (PDX) models are also utilized, particularly in cancer research, to evaluate therapies in a more clinically relevant context. nih.gov

In vitro models offer a more controlled environment to dissect specific molecular mechanisms. These range from two-dimensional (2D) cell cultures to more complex three-dimensional (3D) systems that better mimic the architecture of native tissue. mdpi.comnih.gov For example, 3D tissue-engineered models of various organs (e.g., heart, skin, intestine) can be developed on microfluidic "Organ-on-a-Chip" platforms. euroocs.eu These advanced models allow for the study of cellular interactions, tissue homeostasis, and immune responses in a human-relevant context, and can incorporate systems like lymphatic drainage to increase their physiological relevance. euroocs.eu Such models are invaluable for initial efficacy and mechanism-of-action studies before moving to more complex and costly in vivo experiments. mdpi.com

Cell-Based Assays for Studying this compound-Induced Cellular Responses

Cell-based assays are fundamental tools for investigating the specific cellular and molecular responses induced by this compound. These assays provide quantitative data on processes such as oxidative stress, inflammation, and cytotoxicity in a controlled setting. frontiersin.orgnih.gov Human cell lines, such as the human colon adenocarcinoma Caco-2 line or the liver-derived HepG2 line, are commonly used because they can be cultured consistently and are well-characterized. nih.govnih.gov

To study oxidative stress, assays can measure markers of lipid peroxidation, such as malondialdehyde (MDA), or protein carbonylation. frontiersin.orgnih.gov The impact on cellular antioxidant defenses can also be assessed. nih.gov Inflammatory responses are typically evaluated by measuring the expression and release of cytokines and chemokines using techniques like ELISA. nih.govcardiomedex.com For example, macrophages can be stimulated with a relevant pathogen component, and the effect of an inhibitor on the subsequent pro-inflammatory signaling can be quantified. nih.gov Cell viability and apoptosis assays are used to determine the cytotoxic effects of AL-E2 and whether potential therapeutic agents can mitigate this damage. nih.gov These cell-based systems are critical for the initial screening of compounds and for elucidating the signaling pathways through which this compound exerts its biological effects. nih.gov

Animal Models in Disease Pathogenesis and Intervention Research

The in vivo investigation of this compound (AGE2) and its related γ-ketoaldehydes, such as levuglandin E2 (LGE2) and isolevuglandins (IsoLGs), in animal models has been instrumental in elucidating their roles in the pathogenesis of various diseases and exploring potential therapeutic interventions. These highly reactive compounds are products of lipid peroxidation and have been implicated in conditions characterized by oxidative stress.

Ethanol-Induced Liver Injury:

In murine models of ethanol-induced liver injury, chronic ethanol (B145695) feeding has been shown to increase the formation of LGE2 and iso nih.govLGE2-protein adducts in the liver. This effect was found to be dependent on both the dose and duration of ethanol administration. Pathological markers of liver damage, such as elevated serum alanine (B10760859) aminotransferase and hepatic triglycerides, correlated with the increased formation of these adducts. Interestingly, the formation of these γ-ketoaldehyde-protein adducts was attenuated in mice deficient in either tumor necrosis factor receptor 1 (TNFR1) or cytochrome P450 2E1 (CYP2E1), suggesting a mechanistic link between these pathways and the generation of levuglandin adducts in alcoholic liver disease. However, deficiency in cyclooxygenase-1 or -2 did not prevent the formation of these adducts, indicating a cyclooxygenase-independent mechanism in this context nih.govnih.gov.

Table 1: Key Findings in Ethanol-Induced Liver Injury Mouse Model

| Parameter | Observation | Implication |

|---|---|---|

| LGE2 & iso nih.govLGE2 Adducts | Increased with ethanol feeding | Role of γ-ketoaldehydes in alcohol-induced liver damage |

| TNFR1 & CYP2E1 Deficiency | Reduced adduct formation | Involvement of inflammatory and metabolic pathways |

Cardiovascular Diseases:

Animal models of cardiovascular disease have provided significant insights into the role of isoketals, which are structurally related to AGE2. In murine models of hypertension, proteins modified by isoketals have been found to accumulate in dendritic cells researchgate.net. This accumulation is associated with the activation of these immune cells, leading to the production of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-23, and an increase in co-stimulatory proteins. These activated dendritic cells, in turn, promote the proliferation of T cells and the production of IFN-γ and IL-17A, contributing to the development of hypertension researchgate.net.

Furthermore, in a mouse model of myocardial infarction, treatment with 2-hydroxybenzylamine (2-HOBA), a scavenger of isolevuglandins, resulted in a significant improvement in cardiac function and a reduction in the infarct area. The therapeutic benefits of 2-HOBA were attributed to its ability to attenuate cardiac remodeling, oxidative stress, apoptosis, and inflammation in the post-infarction period. This suggests that targeting isolevuglandins could be a viable therapeutic strategy for myocardial ischemic injury nih.gov.

Table 2: Research Findings in Cardiovascular Disease Animal Models

| Disease Model | Key Findings | Potential Therapeutic Implication |

|---|---|---|

| Hypertension (Mouse) | Accumulation of isoketal-modified proteins in dendritic cells, leading to immune activation. | Scavenging isoketals could mitigate hypertension. |

Oxidative Injury:

In a more general animal model of oxidative injury, it was discovered that isoketals initially form adducts while still esterified to phospholipids (B1166683). This represents a novel mechanism of protein modification by phospholipids as a consequence of oxidative stress. These initial adducts can then mature, involving cleavage from the phospholipid and conversion to a more stable form. The functional consequence of this adduction was demonstrated using a model membrane protein, a cardiac K+ channel, where isoketal adduction led to a dose-dependent inhibition of potassium current. This highlights a general mechanism by which oxidative stress can alter membrane protein function through the formation of isoketal adducts nih.gov.

Table 3: Summary of Findings in Oxidative Injury Animal Model

| Finding | Significance |

|---|---|

| Isoketals form adducts while esterified to phospholipids. | Novel mechanism of protein modification in oxidative stress. |

These preclinical studies in various animal models underscore the pathological significance of γ-ketoaldehydes like LGE2 and isoketals in a range of diseases driven by oxidative stress. The findings also highlight the potential of therapeutic strategies aimed at scavenging these reactive species or modulating the pathways leading to their formation.

Future Research Directions and Emerging Avenues for Anhydrolevuglandin E2 Research

Comprehensive Elucidation of Anhydrolevuglandin E2's Full Spectrum of Biological Activities

While AGE2 is known to be a potent electrophile that modifies biomolecules, the full extent of its biological activities remains to be charted. Current research has linked isoLG-adduct formation to a multitude of diseases, including Alzheimer's disease, atherosclerosis, age-related macular degeneration, and certain cancers. nih.govmdpi.com However, these associations are often correlational, and a deeper, mechanistic understanding is required.

Future investigations should focus on several key questions:

Identification of Novel Protein Targets: A primary challenge is to expand the inventory of specific proteins modified by AGE2 in vivo. Early proteomic efforts have identified some targets, such as the sterol C27-hydroxylase Cyp27A1, where modification by iso nih.govLGE2 leads to a loss of function. nih.govmdpi.com However, a global, unbiased identification of AGE2-adducted proteins across different cell types and disease states is necessary to understand its pleiotropic effects.

Functional Consequences of Adduction: Beyond simple protein inactivation, research must clarify the diverse functional outcomes of AGE2 adduction. For instance, adduction can induce protein-protein cross-linking, as seen with the amyloid-beta peptide, potentially accelerating the formation of neurotoxic oligomers associated with Alzheimer's disease. nih.govmdpi.com Conversely, modification of phosphatidylethanolamines (PE) results in a gain-of-function, creating proinflammatory isoLGE2-PE agonists. nih.gov A systematic exploration of how AGE2 modifications alter protein conformation, enzyme kinetics, protein-protein interactions, and subcellular localization is a critical future direction.

Isomer-Specific Activities: The biological activity dependence on the specific structure of isoLG isomers is a significant unanswered question. nih.gov Different isomers of AGE2 may exhibit distinct reactivities and target specificities, leading to different pathological outcomes. Comparative studies of various AGE2 isomers are needed to dissect their unique contributions to disease.

Table 1: Known and Potential Biological Consequences of AGE2/isoLG Adduction

| Biological Molecule | Consequence of Adduction | Associated Disease Context | Future Research Focus |

|---|---|---|---|

| Proteins (General) | Covalent modification of lysine (B10760008) residues, formation of pyrrole (B145914), lactam, and hydroxylactam adducts. mdpi.com | General oxidative stress, inflammation | Global mapping of adducted proteins (the "adductome"); understanding the functional impact of different adduct types. |

| Cyp27A1 | Loss of enzymatic function. nih.govmdpi.com | Age-related macular degeneration | Investigating the downstream metabolic consequences of Cyp27A1 inactivation. |

| Amyloid-beta Peptide | Induction of oligomerization and protein cross-linking. nih.govmdpi.com | Alzheimer's Disease | Elucidating the precise structure of cross-linked oligomers and their role in neurotoxicity. |

| Phosphatidylethanolamine (PE) | Gain of function, conversion to proinflammatory agonists. nih.gov | Inflammation, Atherosclerosis | Identifying the receptors and signaling pathways activated by isoLGE2-PE. |

Development of Advanced Analytical Techniques for Real-time In Vivo Detection and Imaging

A major barrier to understanding AGE2 biology is the compound's extreme reactivity, which makes direct detection of the free aldehyde impossible in a biological system. nih.govmdpi.com Current detection methods rely on identifying the more stable adducts, primarily through mass spectrometry-based analysis of post-translationally modified proteins and peptides from tissue samples or biofluids. nih.gov While powerful, these techniques provide a static snapshot and lack the temporal and spatial resolution to capture the dynamic processes of AGE2 formation and reaction in vivo.

The next frontier in AGE2 research hinges on the development of novel analytical tools:

Real-time In Vivo Imaging Probes: A critical need exists for molecular probes that can visualize AGE2 generation and adduction in living cells and organisms. These could be fluorescently tagged molecules that specifically react with AGE2 or its precursors, allowing for real-time imaging of its production hotspots during inflammatory responses or disease progression. Such tools would enable researchers to ask critical questions about the subcellular localization and timing of AGE2 formation.

Advanced Mass Spectrometry Imaging: While current MS methods analyze homogenized samples, techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging could be further optimized to map the spatial distribution of specific AGE2-protein adducts within tissue sections. This would provide invaluable insight into the precise anatomical regions, and even specific cell types, most affected by AGE2 adduction in complex diseases like atherosclerosis or neurodegeneration.

High-Throughput Adductomics: The development of more sophisticated and higher-throughput mass spectrometry workflows is essential for comprehensively mapping the "adductome". nih.gov This involves improving methods for sample preparation, enrichment of adducted peptides, and data analysis to confidently identify and quantify thousands of modified sites across the proteome. nih.gov

Exploration of this compound's Role in Unexplored Physiological and Pathological Contexts

While AGE2 has been implicated in a range of cardiovascular and neurodegenerative diseases, its role in many other biological processes is largely unknown. The ubiquitous nature of its precursor, arachidonic acid, and the enzymes that process it suggests that AGE2 could be involved in a wider spectrum of physiological and pathological events than currently appreciated.

Emerging areas for investigation include:

Neuroinflammation and Neuropsychiatric Disorders: Beyond classic neurodegeneration in diseases like Alzheimer's, the role of AGE2 in modulating neuroinflammatory processes in other conditions is a compelling area of inquiry. nih.govstanford.edu Prostaglandins (B1171923) are known to play complex, context-dependent roles in the brain. stanford.edu Investigating AGE2's impact on microglial activation, synaptic plasticity, and neuronal function could reveal novel links to mood disorders, cognitive decline, and the neurological consequences of systemic inflammation.

Cancer Biology: The connection between inflammation, oxidative stress, and cancer is well-established. nih.gov Given that PGE2 signaling is dysregulated in numerous cancers, exploring the role of its reactive AGE2 metabolite is a logical next step. nih.gov Research could focus on whether AGE2 adduction contributes to carcinogenesis by modifying tumor suppressor proteins or oncoproteins, or if it plays a role in modulating the tumor microenvironment and immune response.

Metabolic Diseases: Chronic low-grade inflammation is a hallmark of metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease. The potential for AGE2 to form adducts with key metabolic enzymes or signaling proteins, thereby disrupting glucose homeostasis and lipid metabolism, warrants investigation. For example, PGE2 biosynthesis is linked to adipose tissue dysfunction, suggesting a potential role for AGE2 in this process. mdpi.com

Host-Pathogen Interactions: Isolevuglandins have been linked to the inflammation associated with infection. nih.gov Future studies could explore whether AGE2 is generated during specific types of infections and how it might modulate the immune response to pathogens, potentially by modifying proteins on either the host or microbial side.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Anhydrolevuglandin E2 in laboratory settings?

- Methodological Answer : Synthesis typically involves lipid peroxidation of arachidonic acid under oxidative stress conditions. Key steps include:

- Use of iron-ascorbate systems to induce oxidation .

- Confirmation via LC-MS/MS for structural validation, with retention time and fragmentation patterns matched to reference standards .

- Quantification using stable isotope dilution assays to minimize matrix effects .

- Best Practices : Ensure reproducibility by documenting reaction conditions (pH, temperature, incubation time) and validating purity via NMR and high-resolution mass spectrometry .

Q. How can researchers detect and quantify this compound in biological samples?

- Methodological Answer :

- Extraction : Solid-phase extraction (SPE) with C18 columns to isolate lipid peroxidation products .

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Key transitions: m/z 343→127 and 343→183 .

- Validation : Include internal standards (e.g., deuterated analogs) to correct for recovery rates and matrix interference .

- Common Pitfalls : Cross-reactivity with structurally similar isoprostanes requires rigorous chromatographic separation .

Q. What biological roles or pathways are associated with this compound?

- Methodological Answer :

- In Vitro Studies : Expose cell lines (e.g., endothelial cells) to synthesized this compound and monitor inflammatory markers (e.g., NF-κB activation) via ELISA or Western blot .

- In Vivo Models : Administer the compound in animal models (e.g., murine atherosclerosis) and assess plaque formation via histopathology .

- Key Findings : this compound covalently modifies proteins, altering function (e.g., impairing HDL anti-inflammatory capacity) .

Advanced Research Questions

Q. How can contradictory findings about this compound's bioactivity be resolved in experimental studies?

- Methodological Answer :

- Systematic Review : Compare study designs (e.g., dose-response curves, exposure duration) and analytical techniques (e.g., antibody specificity in immunoassays) .

- Meta-Analysis : Pool data from independent studies to identify confounding variables (e.g., sample storage conditions affecting degradation) .

- Replication : Reproduce key experiments with standardized protocols (e.g., ARRIVE guidelines for in vivo studies) .

Q. What computational approaches are effective for modeling this compound-protein interactions?

- Methodological Answer :

- Docking Simulations : Use tools like AutoDock Vina to predict binding sites on target proteins (e.g., albumin) .

- Molecular Dynamics (MD) : Simulate covalent adduct formation over nanoseconds to assess stability (software: GROMACS or AMBER) .

- Validation : Cross-reference computational predictions with mutagenesis studies (e.g., site-directed mutations disrupting adduct formation) .

Q. How should researchers address challenges in this compound's long-term stability during storage?

- Methodological Answer :

- Stability Testing : Store aliquots at varying temperatures (-80°C vs. -20°C) and assess degradation via LC-MS/MS over 6–12 months .

- Preservatives : Evaluate antioxidants (e.g., BHT) to inhibit auto-oxidation .

- Documentation : Report storage conditions in metadata to enhance cross-study comparability .

Methodological Frameworks

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

- Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log[agonist] vs. response) using GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., Tukey’s test for pairwise comparisons) .

- Power Analysis : Predefine sample sizes to ensure detection of biologically relevant effect sizes (α=0.05, β=0.2) .

Q. How can researchers ensure ethical compliance when studying this compound in animal models?

- Answer :

- IACUC Protocols : Submit detailed experimental plans (e.g., humane endpoints, analgesia regimens) for approval .

- ARRIVE Guidelines : Adhere to reporting standards for animal research, including randomization and blinding .

- Data Transparency : Share raw data in repositories (e.g., Figshare) to support reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.